molecular formula C17H15NO4 B15062530 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one CAS No. 190774-08-4

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one

Cat. No.: B15062530
CAS No.: 190774-08-4
M. Wt: 297.30 g/mol
InChI Key: SBFHSVIIWYPONI-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one is a sophisticated quinolinone derivative of significant interest in medicinal chemistry and organic synthesis. This compound is characterized by a hydroxy group at position 5, a methoxy group at position 7, and a 4-methoxyphenyl substituent at position 3 of the quinolin-4(1H)-one core . Quinolinones are nitrogen-containing heterocycles known for a broad spectrum of biological activities, and this particular derivative serves as a key building block for developing more complex molecules with enhanced properties . This compound has demonstrated considerable potential in scientific research, particularly in the fields of oncology and infectious diseases. It is studied for its promising biological activities, including antimicrobial and anticancer properties . The mechanism of action for quinolinone derivatives often involves interaction with specific molecular targets, such as inhibiting key enzymes or receptors . The presence of the 4(1H)-quinolone core allows for pH-dependent tautomerism, where the molecule can exist in an equilibrium between keto and enol forms, which can influence its binding affinity to biological targets . Furthermore, the compound can undergo oxidative degradation when exposed to systems like cytochrome P450 enzymes, which is an important consideration for metabolic studies . From a synthetic chemistry perspective, this quinolinone offers versatile reactivity. It can undergo selective substitution at its hydroxyl and methoxy groups, including demethylation reactions with reagents like boron tribromide (BBr₃) or esterification of the hydroxyl group . It also serves as a precursor for cyclization reactions; under Lewis acid catalysis such as BF₃·OEt₂, it can react with propargylic alcohols to form complex fused heterocyclic systems like pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, which are valuable scaffolds in drug discovery . The compound can be synthesized through methods such as Stille cross-coupling reactions, which involve palladium-catalyzed coupling with functionalized stannanes to yield 5-substituted derivatives efficiently . This product is intended for research and development purposes only. It is not designed for human or veterinary use and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law.

Properties

CAS No.

190774-08-4

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO4/c1-21-11-5-3-10(4-6-11)13-9-18-14-7-12(22-2)8-15(19)16(14)17(13)20/h3-9,19H,1-2H3,(H,18,20)

InChI Key

SBFHSVIIWYPONI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C(C2=O)C(=CC(=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The hydroxy, methoxy, and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be performed using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Substitution Reactions at Hydroxy and Methoxy Groups

The compound undergoes selective substitution at its hydroxyl (-OH) and methoxy (-OCH₃) positions:

  • Demethylation :
    Methoxy groups are cleaved under acidic conditions using hydrobromic acid (HBr) or boron tribromide (BBr₃). For example:

    • Reaction with 50% aqueous HBr in acetic acid (90°C, 24 hrs) removes the 7-methoxy group, yielding 5,7-dihydroxy derivatives .

    • BBr₃ in dichloromethane (room temperature, 18 hrs) selectively demethylates methoxy groups while preserving the quinoline core .

  • Esterification :
    The hydroxyl group at position 5 reacts with acetyl chloride in anhydrous pyridine to form acetate-protected derivatives, facilitating subsequent functionalization .

Cyclization and Condensation Reactions

Acid-catalyzed tandem reactions enable the formation of fused heterocyclic systems:

  • Pyrano[3,2-c]quinolone Formation :
    Under BF₃·OEt₂ catalysis, the compound reacts with propargylic alcohols (e.g., 2-methyl-3-butyn-2-ol) via:

    • Friedel-Crafts allenylation at the quinoline C-8 position

    • 6-endo-dig cyclization
      Yielding pyrano-fused derivatives in 52–58% yields .

    Propargylic AlcoholProduct Yield (%)Conditions
    2-methyl-3-butyn-2-ol58BF₃·OEt₂, DCM, 4 hrs
    1-phenyl-2-propyn-1-ol52Same as above
  • Furo[3,2-c]quinolone Synthesis :
    With bulkier propargylic alcohols (e.g., 3-phenyl-1-propyn-3-ol), a 5-exo-dig cyclization pathway dominates, producing furoquinolones in 60–70% yields .

Grignard Additions and Reductive Transformations

The 4(1H)-quinolone carbonyl group participates in nucleophilic additions:

  • Grignard Reagent Reactions :
    Treatment with aryl magnesium bromides (e.g., 4-methoxyphenylmagnesium bromide) in THF (reflux, 4 hrs) generates 3,4-diaryl-1,2-dihydroquinolin-4-ol intermediates (72–77% yields) . Subsequent dehydration with H₂SO₄ yields 3,4-diarylquinolines .

    Grignard ReagentIntermediate Yield (%)Dehydrated Product Yield (%)
    4-MeO-C₆H₄-MgBr7568
    3-Cl-C₆H₄-MgBr7265
  • Catalytic Hydrogenation :
    Palladium-catalyzed hydrogenation (H₂, 1 atm) reduces the quinoline ring to tetrahydroquinolines, enhancing solubility for pharmacological studies .

Functional Group Interconversion

The compound serves as a precursor for synthesizing analogues with modified bioactivity:

  • Mitsunobu Reaction :
    The 5-hydroxy group undergoes alkylation with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃, producing 5-alkoxy derivatives (85–90% yields) .

  • Suzuki-Miyaura Coupling :
    Halogenated derivatives (e.g., 6-bromo analogues) react with aryl boronic acids under Pd(PPh₃)₄ catalysis to introduce biaryl moieties .

Stability and Reactivity Under Physiological Conditions

  • pH-Dependent Tautomerism :
    The 4(1H)-quinolone core exists in equilibrium between keto and enol forms, influencing its binding affinity to biological targets .

  • Oxidative Degradation :
    Exposure to H₂O₂ or cytochrome P450 enzymes generates hydroxylated metabolites, detectable via LC-MS.

Key Reaction Optimization Parameters

  • Solvent Effects : Acetonitrile and DMF improve reaction homogeneity for substitution reactions .

  • Temperature Control : Demethylation requires ≥90°C for complete conversion, while cyclization reactions proceed optimally at 25–40°C .

  • Catalyst Loading : BF₃·OEt₂ concentrations >10 mol% accelerate cyclization but may promote side reactions .

Scientific Research Applications

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Positioning : Substituent placement (e.g., C5 vs. C7 methoxy) significantly alters electronic properties and bioactivity.
  • Synthetic Routes: Palladium-catalyzed methods dominate quinolinone synthesis, but chromenones often derive from natural sources .
  • Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the standard synthetic routes for 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one?

The compound is synthesized via Stille cross-coupling reactions , where 3-(4-methoxyphenyl)quinolin-4(1H)-one derivatives react with functionalized stannanes (e.g., tributyl(vinyl)stannane) under palladium catalysis. This method yields 5-substituted derivatives with good efficiency (67–85% yields). Reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions .

Q. How is the compound characterized structurally and spectroscopically?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and hydrogen environments. For example, methoxy groups exhibit characteristic singlet peaks near δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, ensuring purity and correct functionalization .
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks. The quinolin-4(1H)-one core often adopts a planar conformation stabilized by intramolecular hydrogen bonds .

Q. What are the key structural features influencing reactivity?

The 4(1H)-one moiety acts as a hydrogen-bond acceptor, directing regioselectivity in electrophilic substitutions. The 7-methoxy and 4-hydroxyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), while the 3-(4-methoxyphenyl) substituent introduces steric effects that influence cross-coupling efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Stille cross-coupling?

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) improves catalytic turnover.
  • Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C enhances reaction rates.
  • Additives: Copper(I) iodide or CsF accelerates transmetallation, reducing side-product formation .

Q. How to resolve contradictions between spectroscopic data and computational models?

Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) may arise from solvent effects or dynamic conformational changes. Polarizable Continuum Models (PCM) can account for solvent interactions, while molecular dynamics simulations assess conformational flexibility .

Q. What computational methods predict electronic properties relevant to bioactivity?

  • Frontier Molecular Orbital (FMO) Analysis: Calculates HOMO-LUMO gaps to assess redox stability. For this compound, the HOMO is localized on the quinolinone ring, suggesting susceptibility to electrophilic attack.
  • Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., hydroxyl and methoxy groups) that mediate hydrogen bonding with biological targets .

Q. How to design derivatives with enhanced bioactivity?

  • Functionalization at C-5: Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate electron density and binding affinity.
  • Heterocycle Fusion: Furo[3,2-c]quinolinones (e.g., compound 4i in ) exhibit improved pharmacokinetic properties due to increased planarity and π-π stacking interactions .

Q. What strategies address stereochemical challenges during synthesis?

  • Chiral Auxiliaries: Use enantiopure starting materials (e.g., (R)- or (S)-binol) to control stereochemistry at the 3-(4-methoxyphenyl) position.
  • Dynamic Resolution: Employ enzymes (e.g., lipases) in kinetic resolutions to isolate desired enantiomers .

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